5-(Trifluoromethyl)-1H-indazol-3-amine
Overview
Description
5-(Trifluoromethyl)-1H-indazol-3-amine is a compound that is structurally related to various heterocyclic compounds synthesized for different applications, including medicinal chemistry and agricultural chemistry. Although the provided papers do not directly discuss 5-(Trifluoromethyl)-1H-indazol-3-amine, they do provide insights into similar compounds that can help infer the properties and synthesis of the target compound.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves cyclization reactions and the use of fluorinated reagents. For instance, the synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones is achieved through the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride, suggesting that similar methods could potentially be applied to synthesize 5-(Trifluoromethyl)-1H-indazol-3-amine . Additionally, the use of ruthenium-catalyzed cycloaddition indicates the potential for metal-catalyzed reactions in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by X-ray crystallography. For example, the crystal structure of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles and other triazole derivatives has been determined, providing information on bond angles, dihedral angles, and intermolecular interactions . These data are crucial for understanding the three-dimensional conformation of such molecules, which is important for their biological activity.
Chemical Reactions Analysis
The reactivity of similar compounds includes reactions with primary amines, as seen in the synthesis of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . The reactions can be influenced by the steric and electronic properties of the substituents, as well as the reaction conditions such as temperature and solvent . These insights can be extrapolated to predict the reactivity of 5-(Trifluoromethyl)-1H-indazol-3-amine in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their molecular structure and substituents. For example, the presence of trifluoromethyl groups is known to influence the lipophilicity and electronic properties of molecules . The crystallographic data provide insights into the density and molecular packing of these compounds, which are related to their physical properties .
Scientific Research Applications
Synthesis and Chemical Properties
Suzuki–Miyaura Cross-Coupling
5-(Trifluoromethyl)-1H-indazol-3-amine derivatives are efficiently synthesized using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. This reaction is notable for its application in microwave-assisted conditions, utilizing Pd(OAc)2 and RuPhos as the catalyst system. The process yields a variety of 3-aryl-1H-indazol-5-amine derivatives in good to excellent yields (Wang et al., 2015).
Crystal Structure Analysis
The molecular structure of various NH-indazoles, including 5-(trifluoromethyl)-1H-indazol-3-amine, has been extensively studied. X-ray crystallography reveals details about their supramolecular structure, shedding light on hydrogen bonding and aromatic interactions. These analyses contribute to understanding the behavior of these compounds at a molecular level (Teichert et al., 2007).
Application in Pharmaceutical Research
Antitumor Activity
Research indicates the synthesis and evaluation of 5-(trifluoromethyl)-1H-indazol-3-amine derivatives with potential antitumor activities. For instance, specific compounds synthesized from 5-(trifluoromethyl)-1H-indazol-3-amine showed inhibitory capacity against cancer cell lines, highlighting their significance in oncological research (Ji et al., 2018).
Photophysical Studies
The photophysical properties of 5-(trifluoromethyl)-1H-indazol-3-amine and its derivatives are explored through spectroscopic and DFT studies. These studies are crucial in understanding the absorption, fluorescence, and electronic properties of these compounds, which can be relevant in developing new materials or pharmaceuticals (Rana & Chaudhary, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZTZRVCWTWKCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177025 | |
Record name | 1H-Indazol-3-amine, 5-(trifluoromethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1H-indazol-3-amine | |
CAS RN |
2250-53-5 | |
Record name | 5-(Trifluoromethyl)-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2250-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bay-H-1127 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002250535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazol-3-amine, 5-(trifluoromethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2250-53-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAY-H-1127 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14HRX76GHK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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